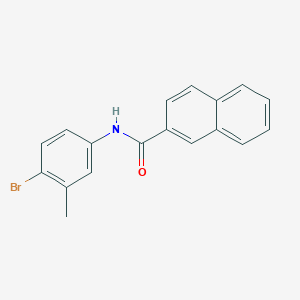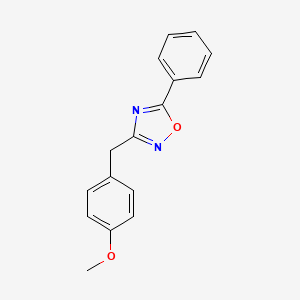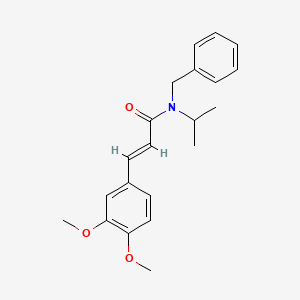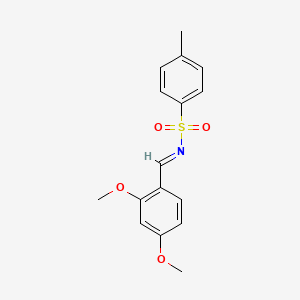![molecular formula C18H15ClO3 B5732439 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Biochemical and Physiological Effects:
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In addition, it has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have suggested that it may have potential therapeutic effects for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments is its relative ease of synthesis. It can be synthesized using simple and readily available starting materials, and the reaction conditions are relatively mild. In addition, it has been shown to have potent enzyme inhibitory activity, which makes it a useful tool for studying the role of specific enzymes in biological systems.
However, there are also some limitations to using 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its biological activity may be affected by factors such as pH, temperature, and solvent choice, which could complicate experimental design and interpretation.
将来の方向性
There are many potential future directions for research on 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One direction is to further investigate its mechanism of action, particularly with regard to its enzyme inhibitory activity. This could involve studying its interactions with specific enzymes and receptors, as well as its effects on other biochemical pathways.
Another direction is to explore its potential therapeutic applications, particularly for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This could involve testing its efficacy in animal models of these diseases, as well as studying its pharmacokinetics and toxicity.
Finally, there is potential for the development of new derivatives of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one with improved biological activity and selectivity. This could involve modifying the structure of the compound to enhance its binding affinity for specific enzymes or receptors, or to improve its solubility and bioavailability.
合成法
The synthesis of 5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one involves the reaction of 3-chlorobenzyl bromide with 4,7-dimethylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a pure compound.
科学的研究の応用
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In biochemistry, it has been studied for its enzyme inhibitory activity, particularly as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.
特性
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-6-15(21-10-13-4-3-5-14(19)9-13)18-12(2)8-17(20)22-16(18)7-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLIQDVERVYHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)

![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)


![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)

![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)


![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)